trans-1-Phenyl-1-pentene
Overview
Description
trans-1-Phenyl-1-pentene: is an organic compound with the molecular formula C11H14 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The compound is a stereoisomer, specifically the trans isomer, meaning that the phenyl group and the pentyl group are on opposite sides of the double bond. This structural arrangement influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-1-Phenyl-1-pentene can be synthesized through various methods. One common method involves the Wittig reaction , where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene. Another method is the Suzuki-Miyaura coupling , which involves the reaction of a phenylboronic acid with a pentenyl halide in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic dehydrogenation of the corresponding alkane or by alkylation of benzene with pentene under acidic conditions. These methods are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: trans-1-Phenyl-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond results in the formation of trans-1-phenylpentane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: meta-chloroperoxybenzoic acid, osmium tetroxide
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine) with a Lewis acid catalyst
Major Products:
Epoxides and diols: from oxidation
trans-1-Phenylpentane: from reduction
Nitro and halogenated derivatives: from substitution
Scientific Research Applications
Chemistry: trans-1-Phenyl-1-pentene is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. It serves as a precursor for various functionalized compounds .
Biology and Medicine: While specific biological applications are limited, derivatives of this compound are studied for their potential pharmacological properties . These derivatives may exhibit activity against certain biological targets .
Industry: In the industrial sector, this compound is used in the manufacture of polymers and as an intermediate in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of trans-1-Phenyl-1-pentene in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the electrophilic oxygen atom of the oxidizing agent reacts with the nucleophilic carbon-carbon double bond, leading to the formation of an oxacyclopropane ring . The phenyl group can also participate in electrophilic aromatic substitution , where the aromatic ring undergoes attack by an electrophile .
Comparison with Similar Compounds
cis-1-Phenyl-1-pentene: The cis isomer of 1-Phenyl-1-pentene, where the phenyl and pentyl groups are on the same side of the double bond.
1-Phenyl-1-butene: A similar compound with a shorter alkyl chain.
1-Phenyl-1-hexene: A similar compound with a longer alkyl chain.
Uniqueness: trans-1-Phenyl-1-pentene is unique due to its trans configuration , which affects its physical properties and reactivity . The trans isomer generally has a higher melting point and lower solubility in polar solvents compared to the cis isomer .
Properties
IUPAC Name |
pent-1-enylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMYONNPZWOTKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026523 | |
Record name | 1-Pentenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826-18-6 | |
Record name | 1-Penten-1-ylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=826-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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